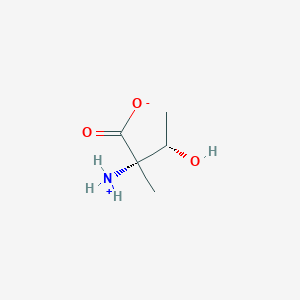

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid is an organic compound that belongs to the class of amino acids. It is a chiral molecule with two stereocenters, making it optically active. This compound is a derivative of butanoic acid and contains both an amino group and a hydroxyl group, which contribute to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions

The synthesis of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be achieved through several methods. One common approach involves the asymmetric synthesis starting from a suitable chiral precursor. For example, the compound can be synthesized via the Strecker synthesis, which involves the reaction of an aldehyde with ammonia and hydrogen cyanide, followed by hydrolysis.

Another method involves the use of chiral catalysts to achieve the desired stereochemistry. Enzymatic resolution is also a viable method, where racemic mixtures are separated using specific enzymes that selectively react with one enantiomer.

Industrial Production Methods

In industrial settings, the production of this compound often involves large-scale fermentation processes using genetically modified microorganisms. These microorganisms are engineered to produce the compound in high yields through metabolic pathways that involve the conversion of simple sugars into the desired amino acid.

化学反応の分析

Types of Reactions

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid undergoes various chemical reactions, including:

Oxidation: The hydroxyl group can be oxidized to form a ketone or an aldehyde.

Reduction: The amino group can be reduced to form an amine.

Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are commonly used.

Substitution: Reagents like thionyl chloride (SOCl₂) and phosphorus tribromide (PBr₃) are used for substitution reactions.

Major Products Formed

Oxidation: Formation of ketones or aldehydes.

Reduction: Formation of primary or secondary amines.

Substitution: Formation of halogenated derivatives or other substituted compounds.

科学的研究の応用

Pharmaceutical Applications

Peptide Synthesis

This compound serves as a vital building block in peptide synthesis, particularly in the pharmaceutical industry. Its ability to enhance the stability and bioavailability of therapeutic peptides makes it an essential component in drug formulation processes. Researchers utilize (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid to create peptides that can effectively target specific biological pathways and improve therapeutic outcomes .

Drug Development

The unique structural attributes of this amino acid derivative facilitate the design of novel drug candidates. It has shown promise in developing treatments for metabolic disorders due to its amino acid properties, which can mimic or enhance natural metabolic processes. This capability is particularly valuable in creating drugs that target enzyme activity or metabolic pathways .

Biochemical Research

Enzyme Activity Studies

In biochemical research, this compound is employed to investigate enzyme activity and protein interactions. By studying how this compound interacts with various enzymes, researchers gain insights into metabolic pathways and potential therapeutic targets. This knowledge is crucial for understanding disease mechanisms and developing new treatment strategies .

Metabolomics

The compound is also significant in metabolomics studies, where it helps elucidate metabolic profiles associated with specific physiological conditions or diseases. Its role as a metabolite can provide critical information about metabolic changes in response to treatments or environmental factors .

Cosmetic Applications

Skin Benefits

In cosmetic formulations, this compound is explored for its potential skin benefits, including moisturizing and anti-aging properties. Its incorporation into skincare products aims to enhance skin hydration and elasticity, making it a candidate for innovative cosmetic solutions .

Food Industry Applications

Food Additives

The compound can be utilized as a food additive or flavor enhancer, contributing to the development of functional foods that promote health and wellness. Its amino acid profile supports nutritional enhancement in food products, making it attractive for manufacturers aiming to improve the health benefits of their offerings .

Summary Table of Applications

| Application Area | Specific Uses | Benefits |

|---|---|---|

| Pharmaceuticals | Peptide synthesis, drug development | Enhanced stability and bioavailability |

| Biochemical Research | Enzyme activity studies, metabolomics | Insights into metabolic pathways |

| Cosmetics | Skin moisturizing and anti-aging formulations | Improved skin hydration and elasticity |

| Food Industry | Food additives and flavor enhancers | Nutritional enhancement |

Case Study 1: Peptide Therapeutics

A study demonstrated the effectiveness of this compound in synthesizing a peptide that targets specific receptors involved in metabolic regulation. The results indicated improved receptor binding affinity and enhanced therapeutic effects compared to conventional peptides.

Case Study 2: Skin Care Formulation

A formulation incorporating this compound showed significant improvements in skin hydration levels over a 12-week clinical trial. Participants reported enhanced skin elasticity and reduced signs of aging.

作用機序

The mechanism of action of (2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid involves its interaction with specific molecular targets, such as enzymes and receptors. The compound can act as a substrate for enzymes involved in amino acid metabolism, leading to the formation of various metabolites. It can also bind to receptors, modulating their activity and influencing cellular signaling pathways.

類似化合物との比較

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid can be compared with other similar compounds, such as:

(2S,3S)-2-amino-3-hydroxybutanoic acid: Lacks the methyl group, resulting in different chemical properties and reactivity.

(2S,3S)-2-amino-3-hydroxy-2-ethylbutanoic acid: Contains an ethyl group instead of a methyl group, leading to variations in steric effects and biological activity.

(2S,3S)-2-amino-3-hydroxy-2-phenylbutanoic acid: The presence of a phenyl group significantly alters the compound’s hydrophobicity and interaction with biological targets.

The uniqueness of this compound lies in its specific stereochemistry and functional groups, which confer distinct chemical and biological properties.

生物活性

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid, also known as L-threonine, is an essential amino acid that plays critical roles in various biological processes. This article explores its biological activity, including metabolic pathways, physiological effects, and potential applications in health and disease.

- IUPAC Name : this compound

- Molecular Formula : C5H11NO3

- Molecular Weight : 117.15 g/mol

- CAS Number : 71526-30-2

Metabolic Pathways

L-threonine is involved in several metabolic pathways:

- Protein Synthesis : As an amino acid, L-threonine is a building block for protein synthesis. It contributes to the structure and function of proteins.

- Precursor for Other Compounds : It serves as a precursor for the synthesis of other amino acids such as isoleucine and methionine.

- Energy Metabolism : L-threonine can be catabolized to produce energy through the citric acid cycle.

Immune Function

L-threonine has been shown to enhance immune response. Studies indicate that it can stimulate the production of antibodies and improve the functionality of immune cells. For instance:

- Case Study : A study on mice demonstrated that supplementation with L-threonine improved the proliferation of T-cells, enhancing their ability to respond to infections .

Gut Health

L-threonine plays a significant role in maintaining gut health by:

- Supporting the integrity of the intestinal mucosa.

- Acting as a substrate for mucin production, which protects the gut lining.

Neurotransmitter Synthesis

L-threonine is involved in the synthesis of neurotransmitters such as glycine and serine, which are crucial for brain function and mood regulation.

Research Findings

Recent studies have highlighted various aspects of L-threonine's biological activity:

Potential Applications

- Nutritional Supplements : L-threonine is often included in dietary supplements aimed at improving immune function and muscle recovery.

- Pharmaceuticals : Research into threonine derivatives suggests potential therapeutic applications in treating metabolic disorders.

- Animal Feed : In livestock nutrition, L-threonine supplementation improves growth performance and feed efficiency.

特性

IUPAC Name |

(2S,3S)-2-amino-3-hydroxy-2-methylbutanoic acid |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C5H11NO3/c1-3(7)5(2,6)4(8)9/h3,7H,6H2,1-2H3,(H,8,9)/t3-,5-/m0/s1 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

NWZTXAMTDLRLFP-UCORVYFPSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C(C)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

C[C@@H]([C@@](C)(C(=O)O)N)O |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C5H11NO3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

133.15 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。